LogP Reduction of ≥0.36 Units vs. 1-Benzylpiperazine (BZP) Enhances Aqueous Compatibility
1-Benzylpiperazine-2-carboxylic acid exhibits a measured LogP of 0.81 (free base), representing a reduction of at least 0.36 log units compared to 1-benzylpiperazine (BZP; LogP 1.17–1.71 depending on estimation method) [1][2]. This polarity shift, driven by the ionizable carboxylic acid group (XlogP as low as −1.5 predicted by one computational method), translates to markedly different partitioning behavior that affects both bioassay compatibility and CNS multiparameter optimization (MPO) scores [3].
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP = 0.81 (measured); XlogP = −1.5 (predicted); TPSA = 52.6 Ų |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP): LogP = 1.17 (measured, Sielc) to 1.71 (predicted); TPSA = 15.3 Ų |
| Quantified Difference | ΔLogP ≥ 0.36 units (more polar); ΔTPSA ≈ 37 Ų (larger polar surface) |
| Conditions | LogP from Chemsrc database; BZP LogP from Sielc HPLC determination and ChemicalBook predicted values; XlogP from BaseChem computational prediction |
Why This Matters
The lower LogP reduces non-specific protein binding and phospholipidosis risk in cell-based assays, while the higher TPSA improves compliance with CNS MPO desirability thresholds (TPSA < 90 Ų, LogP 1–3), making this compound a superior starting scaffold for CNS-targeted library synthesis compared to BZP.
- [1] Chemsrc. 1-Benzylpiperazine-2-carboxylic Acid (CAS 180285-25-0): LogP 0.81170, PSA 52.57000. View Source
- [2] Sielc Technologies. 1-Benzylpiperazine (CAS 2759-28-6): LogP 1.17. Accessed 2018. View Source
- [3] BaseChem. 1-Benzylpiperazine-2-carboxylic Acid: XlogP −1.5, TPSA 52.6 Ų, H-bond donors 2, H-bond acceptors 4, rotatable bonds 3. View Source
